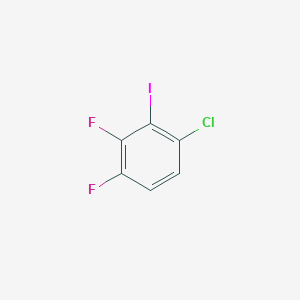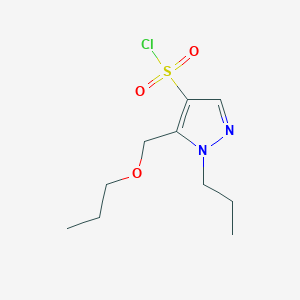
5-(propoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(propoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered significant attention in the field of scientific research. This compound is used in various biochemical and physiological experiments to study its mechanism of action and its effects on living organisms.
Mécanisme D'action
The mechanism of action of 5-(propoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride involves the inhibition of protein kinases. This compound binds to the ATP binding site of protein kinases and prevents their activity. This inhibition of protein kinases leads to the modulation of various cellular processes such as cell cycle progression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific cellular process being studied. Inhibition of protein kinases can lead to the modulation of various cellular processes such as cell cycle progression, cell proliferation, and apoptosis. Additionally, this compound has also been shown to modulate the activity of G protein-coupled receptors (GPCRs) and their downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 5-(propoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its specificity for protein kinases. This compound inhibits protein kinases without affecting other cellular processes, making it an ideal tool for studying the role of protein kinases in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. High concentrations of this compound can lead to cell death, which can be detrimental to the experimental results.
Orientations Futures
There are various future directions for research involving 5-(propoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride. One potential direction is the study of the role of protein kinases in cancer development and progression. Additionally, this compound can also be used to study the role of G protein-coupled receptors (GPCRs) in various cellular processes. Further research can also focus on the development of more specific and less toxic inhibitors of protein kinases.
Conclusion:
In conclusion, this compound is a chemical compound that has various scientific research applications. This compound is used in the study of protein kinases and G protein-coupled receptors (GPCRs) and their downstream signaling pathways. The compound inhibits protein kinases and modulates various cellular processes such as cell cycle progression, cell proliferation, and apoptosis. While this compound has advantages for lab experiments, such as its specificity for protein kinases, it also has limitations such as its potential toxicity. Future research can focus on the role of protein kinases in cancer development and progression, the role of GPCRs in various cellular processes, and the development of more specific and less toxic inhibitors of protein kinases.
Méthodes De Synthèse
The synthesis of 5-(propoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride involves the reaction of 5-(propoxymethyl)-1-propyl-1H-pyrazole-4-sulfonic acid with thionyl chloride. This reaction results in the formation of this compound. The purity of the compound can be confirmed through various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
The compound 5-(propoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has various scientific research applications. One of the primary applications of this compound is in the study of protein kinases. This compound is used as a tool to inhibit protein kinases and study their role in various cellular processes. Additionally, this compound is also used in the study of G protein-coupled receptors (GPCRs) and their downstream signaling pathways.
Propriétés
IUPAC Name |
5-(propoxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-3-5-13-9(8-16-6-4-2)10(7-12-13)17(11,14)15/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXNAEFQUQUSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)S(=O)(=O)Cl)COCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone](/img/structure/B2544587.png)
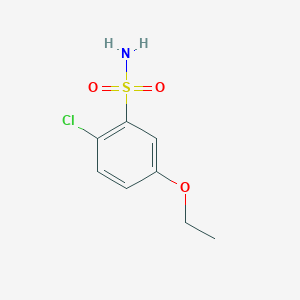
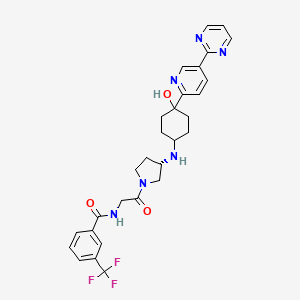
![N-benzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2544594.png)
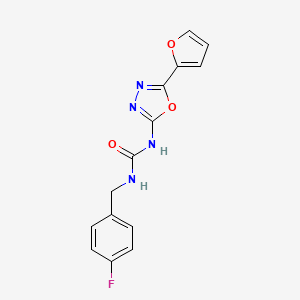
![N-[1-(4-chlorophenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2544598.png)
![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B2544599.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2544600.png)
![Ethyl 4-[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2544601.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2544603.png)
![5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2544604.png)
![7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544606.png)
